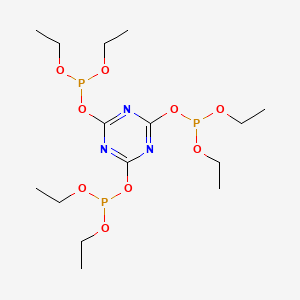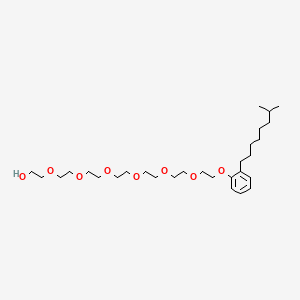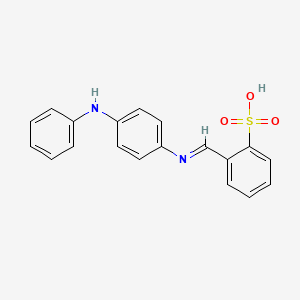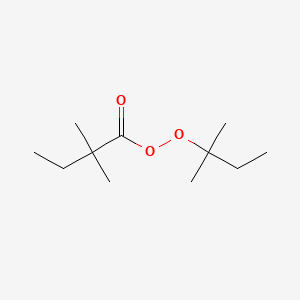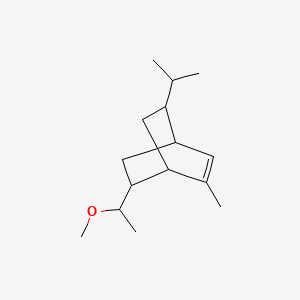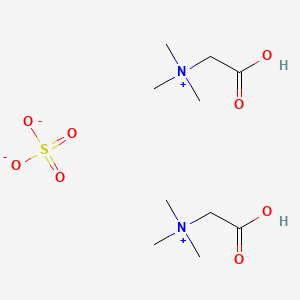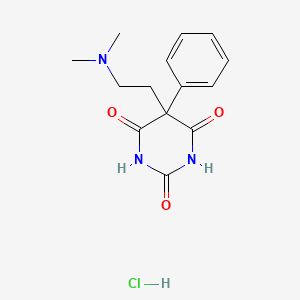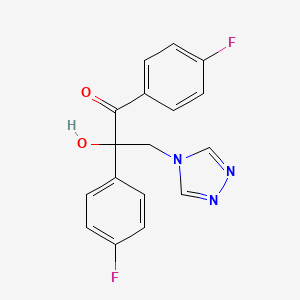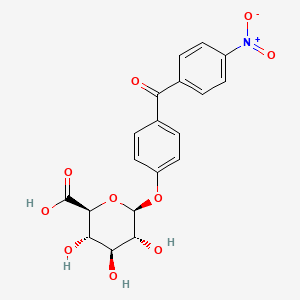
N,N'-(Iminobis(ethyleneiminoethylene))bis(dodecanamide) monoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Iminobis(ethyleneiminoethylene))bis(dodecanamide) monoacetate is a complex organic compound known for its unique structure and properties. It is primarily used in various scientific research applications due to its ability to interact with different molecular targets and pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Iminobis(ethyleneiminoethylene))bis(dodecanamide) monoacetate involves multiple steps, starting with the preparation of the intermediate compounds. The reaction typically involves the use of ethylene diamine and dodecanoyl chloride under controlled conditions to form the desired product. The reaction conditions often include maintaining a specific temperature and pH to ensure the proper formation of the compound .
Industrial Production Methods: In industrial settings, the production of N,N’-(Iminobis(ethyleneiminoethylene))bis(dodecanamide) monoacetate is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and adjustment of parameters to achieve high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N’-(Iminobis(ethyleneiminoethylene))bis(dodecanamide) monoacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields .
Common Reagents and Conditions: Common reagents used in the reactions of N,N’-(Iminobis(ethyleneiminoethylene))bis(dodecanamide) monoacetate include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome .
Major Products Formed: The major products formed from the reactions of N,N’-(Iminobis(ethyleneiminoethylene))bis(dodecanamide) monoacetate depend on the specific reaction conditions and reagents used. These products often include modified versions of the original compound with enhanced or altered properties .
Scientific Research Applications
N,N’-(Iminobis(ethyleneiminoethylene))bis(dodecanamide) monoacetate has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is employed to investigate molecular interactions and pathways. In medicine, the compound is explored for its potential therapeutic effects and drug development. Additionally, it finds applications in various industrial processes, including the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N,N’-(Iminobis(ethyleneiminoethylene))bis(dodecanamide) monoacetate involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N,N’-(Iminobis(ethyleneiminoethylene))bis(dodecanamide) monoacetate include other bis(dodecanamide) derivatives and compounds with similar structural features. These compounds often share similar properties and applications but may differ in their specific interactions and effects .
Uniqueness: N,N’-(Iminobis(ethyleneiminoethylene))bis(dodecanamide) monoacetate stands out due to its unique structure, which allows for versatile interactions and applications. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in multiple fields .
Properties
CAS No. |
94023-34-4 |
|---|---|
Molecular Formula |
C34H67N5O4 |
Molecular Weight |
609.9 g/mol |
IUPAC Name |
acetic acid;N-[2-(aziridin-1-yl)-2-[[1-(aziridin-1-yl)-2-(dodecanoylamino)ethyl]amino]ethyl]dodecanamide |
InChI |
InChI=1S/C32H63N5O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-31(38)33-27-29(36-23-24-36)35-30(37-25-26-37)28-34-32(39)22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h29-30,35H,3-28H2,1-2H3,(H,33,38)(H,34,39);1H3,(H,3,4) |
InChI Key |
OKWRGCCPJJERNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCC(NC(CNC(=O)CCCCCCCCCCC)N1CC1)N2CC2.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


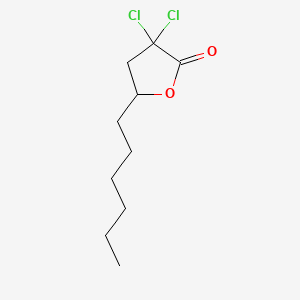
![1-[[2-[(2-Aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-OL](/img/structure/B12671266.png)
